molecular formula C14H9BrClNO3 B1334809 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid CAS No. 827325-60-0

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid

Cat. No.: B1334809
CAS No.: 827325-60-0
M. Wt: 354.58 g/mol
InChI Key: NKUSVNRZDILGSG-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid is a halogenated benzoic acid derivative featuring a 4-chloro substituent on the benzoic acid core and a 3-bromobenzamido group at the second position. Its structure enables diverse noncovalent interactions, such as hydrogen and halogen bonding, which are critical for crystal engineering and biological activity .

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO3/c15-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUSVNRZDILGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401927
Record name 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827325-60-0
Record name 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain. By inhibiting these enzymes, this compound can reduce inflammation and pain, making it a valuable compound in anti-inflammatory research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the prostaglandin synthesis pathway, leading to reduced inflammation in cells. Additionally, this compound can alter gene expression related to inflammatory responses, further highlighting its impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins. This inhibition results in decreased production of inflammatory mediators, thereby reducing inflammation and pain. The compound’s ability to modulate gene expression also plays a role in its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained anti-inflammatory effects, although the extent of these effects may diminish with prolonged use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including liver toxicity, as observed in some studies. Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to prostaglandin synthesis. It interacts with enzymes such as cyclooxygenase, which play a key role in the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of pro-inflammatory metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be distributed throughout various tissues, where it exerts its anti-inflammatory effects. Its localization and accumulation within specific tissues are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell.

Biological Activity

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid, also known by its CAS number 827325-60-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer and antimicrobial properties, neuroprotective effects, and potential mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties across various cancer cell lines.

Case Study: Breast Cancer Cell Lines
In vitro assays on MCF-7 breast cancer cells indicated a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment, suggesting the compound may induce apoptosis in cancer cells.

Cell LineIC50 (µM)Treatment Duration (hrs)
MCF-71548
A5492072
HeLa1024

The mechanism underlying its anticancer effects appears to involve the induction of oxidative stress and modulation of apoptotic pathways. Research indicates that this compound activates caspase pathways leading to programmed cell death in cancer cells.

Neuroprotective Effects

In addition to its anticancer activity, preliminary studies suggest that this compound may possess neuroprotective effects.

Case Study: Neuroprotection in Animal Models
In rodent models of Alzheimer’s disease, administration of the compound resulted in improved memory performance in behavioral tests such as the Morris water maze. Histological analyses revealed decreased levels of amyloid-beta plaques in treated animals compared to controls.

ModelTreatment Dose (mg/kg)Outcome
Alzheimer’s Model10Improved memory
Parkinson’s Model5Reduced neuronal loss

These findings suggest that the compound may help mitigate neurodegenerative processes, potentially through mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In silico studies and laboratory evaluations have shown moderate antibacterial activity against Gram-positive bacteria and certain fungal strains.

Antimicrobial Evaluation:
The compound demonstrated effectiveness against various bacterial strains, with significant activity noted against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 µM to 62.5 µM , indicating its potential as an antibacterial agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound activates caspase pathways, leading to apoptosis in cancer cells.
  • Oxidative Stress: It induces oxidative stress, which can contribute to cell death in malignant cells.
  • Neuroprotection: By reducing amyloid-beta levels and enhancing cognitive function in animal models, it suggests a protective role against neurodegeneration.
  • Antimicrobial Action: The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Comparison with Similar Compounds

Substituent Variations

  • 2-(3-Bromobenzamido)-5-methylbenzoic acid: Replaces the 4-chloro group with a methyl group at position 4. It is synthesized with 97% yield via acylation .
  • 4-Bromo-3-chlorobenzoic acid : Features adjacent bromo and chloro substituents, simplifying the structure while retaining strong electron-withdrawing effects. Its molecular weight (235.47 g/mol) is significantly lower than the target compound (~355.6 g/mol), influencing solubility and reactivity .
  • 2-[4-(3-Bromobenzamido)phenyl]acetic acid : Substitutes the benzoic acid moiety with a phenylacetic acid group, altering acidity (predicted pKa ~4.32) and bioavailability. The acetic acid group may enhance hydrogen-bonding capacity .

Functional Group Modifications

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted/Reported pKa
2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid C₁₄H₁₀BrClNO₃ ~355.6 4-Cl, 3-Br-benzamido Not reported
2-(3-Bromobenzamido)-5-methylbenzoic acid C₁₅H₁₃BrNO₃ 335.18 5-CH₃, 3-Br-benzamido Not reported
4-Bromo-3-chlorobenzoic acid C₇H₄BrClO₂ 235.47 3-Cl, 4-Br ~2.5–3.0 (estimated)
2-[4-(3-Bromobenzamido)phenyl]acetic acid C₁₅H₁₂BrNO₃ 334.16 3-Br-benzamido, acetic acid 4.32 ± 0.10

Key Observations :

  • Electron-withdrawing groups (Br, Cl) increase acidity compared to non-halogenated analogues.
  • Bulky substituents (e.g., benzamido groups) reduce solubility in polar solvents .

Key Findings :

  • Molecular salts (e.g., from 3-chlorobenzoic acid bases) exhibit superior antibacterial activity compared to cocrystals, suggesting ionic interactions enhance bioavailability .
  • The target compound’s amide and carboxylic acid groups facilitate dual hydrogen-bonding modes, critical for stabilizing enzyme-inhibitor complexes .

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